molecular formula C22H18FNO6S B11489274 3-(4-Fluorophenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(4-Fluorophenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11489274
M. Wt: 443.4 g/mol
InChI Key: XSMYCDIHLUKXOQ-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, substituted with fluorophenyl and hydroxy-dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. The starting materials are often commercially available compounds, which undergo various transformations such as halogenation, hydroxylation, and cyclization to form the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. Additionally, the use of automated systems can enhance efficiency and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-FLUOROPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-FLUOROPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
  • 4-Hydroxy-3,5-dimethoxybenzoic acid : A related compound with similar functional groups but a different core structure.
  • Syringic acid : Another compound with hydroxy and methoxy groups, used in various chemical and biological studies.

Uniqueness

The uniqueness of 3-(4-FLUOROPHENYL)-7-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H18FNO6S

Molecular Weight

443.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C22H18FNO6S/c1-29-14-7-11(8-15(30-2)19(14)26)13-9-16(25)24-18-17(10-3-5-12(23)6-4-10)21(22(27)28)31-20(13)18/h3-8,13,26H,9H2,1-2H3,(H,24,25)(H,27,28)

InChI Key

XSMYCDIHLUKXOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

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